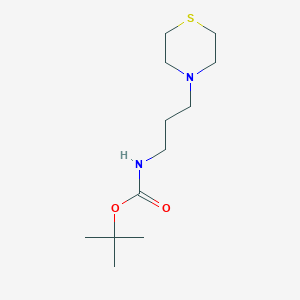

N-Boc-3-thiomorpholinopropylamine

Description

Contextualization within Amine Protection Chemistry

In organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. The protection of amines is a fundamental strategy, and the tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose. numberanalytics.comfiveable.me

The Boc group converts a reactive amine into a much less nucleophilic carbamate (B1207046). total-synthesis.comchemistrysteps.com This protection is advantageous due to the stability of the Boc group under a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles. fiveable.metotal-synthesis.com The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.org

A key feature of the Boc group is its lability under acidic conditions. chemistrysteps.com It can be readily removed using acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), which regenerate the free amine by cleaving the carbamate. chemistrysteps.comwikipedia.org This acid-catalyzed removal proceeds through the formation of a stable tert-butyl carbocation. chemistrysteps.com The ability to deprotect under mild acidic conditions makes the Boc group "orthogonal" to other protecting groups, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group or the hydrogenolysis-cleavable Cbz (carbobenzoxy) group. numberanalytics.comtotal-synthesis.com This orthogonality is critical in complex synthetic sequences, like solid-phase peptide synthesis (SPPS), where sequential and selective deprotection is required. fiveable.metotal-synthesis.com

| Protecting Group | Abbreviation | Common Reagents for Removal | Stability Conditions |

| tert-butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA), HCl | Basic, Hydrogenation, Nucleophiles |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine (Base) | Acidic, Hydrogenation |

| Carbobenzoxy | Cbz (or Z) | H₂/Pd (Catalytic Hydrogenation) | Acidic, Mildly Basic |

Significance of the Thiomorpholine (B91149) Moiety as a Synthetic Scaffold

The thiomorpholine ring is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. jchemrev.com It is the thio-analog of morpholine (B109124), where a sulfur atom replaces the oxygen. jchemrev.com In medicinal chemistry, thiomorpholine is considered a "privileged scaffold" because its derivatives exhibit a diverse range of biological activities. jchemrev.comjchemrev.comresearchgate.net

The incorporation of the thiomorpholine moiety into a molecule can significantly influence its physicochemical properties and biological function. jchemrev.comjchemrev.com Replacing a morpholine with a thiomorpholine ring increases the molecule's lipophilicity (fat-solubility). mdpi.com Furthermore, the sulfur atom acts as a "metabolically soft spot," meaning it is susceptible to oxidation in biological systems to form the corresponding sulfoxide (B87167) or sulfone. mdpi.com This property can be strategically used in drug design to control the metabolic profile of a compound.

The versatility of the thiomorpholine scaffold has led to its inclusion in compounds developed for a wide array of therapeutic targets. jchemrev.comresearchgate.net Research has shown thiomorpholine derivatives to possess potential as antitubercular, antimalarial, antioxidant, and hypolipidemic agents. jchemrev.comjchemrev.comacs.org For instance, the antibiotic Sutezolid, a promising drug candidate for treating multidrug-resistant tuberculosis, features a thiomorpholine ring. acs.org

| Biological Activity of Thiomorpholine Derivatives | Reference Application/Study |

| Antitubercular | Synthesis of inhibitors of Mycobacterium tuberculosis. nih.gov |

| Hypolipidemic (Cholesterol Lowering) | Inhibition of squalene (B77637) synthase. jchemrev.com |

| Antioxidant | Inhibition of lipid peroxidation. jchemrev.com |

| Dipeptidyl peptidase IV (DPP-IV) inhibitor | Potential treatment for type 2 diabetes. jchemrev.com |

| Kinase Inhibition | Used as a precursor for kinase inhibitors. mdpi.com |

Overview of the Compound's Role as a Versatile Synthetic Intermediate

N-Boc-3-thiomorpholinopropylamine is classified as a bifunctional building block or scaffold. cymitquimica.comenamine.net Its structure contains two key reactive sites that can be manipulated in a controlled manner:

The Boc-protected primary amine: The Boc group ensures this amine is unreactive during initial synthetic steps. Upon removal, it provides a nucleophilic primary amine on the propyl chain, ready for subsequent reactions such as acylation, alkylation, or amide bond formation.

The secondary amine within the thiomorpholine ring: This nitrogen can also participate in chemical reactions, allowing for further modification of the heterocyclic core.

This dual functionality allows chemists to introduce the thiomorpholinopropylamine unit into larger molecules. The compound serves as a handle to append the pharmacologically relevant thiomorpholine ring system onto a variety of molecular frameworks. After coupling the molecule via the deprotected primary amine, the thiomorpholine nitrogen remains available for further derivatization, enabling the synthesis of diverse chemical libraries for screening and lead optimization in drug discovery. enamine.net

Scope of Research Areas and Methodologies

The primary application of this compound and related structures lies within organic and medicinal chemistry. jchemrev.commdpi.com Research efforts focus on the design and synthesis of novel molecules with potential therapeutic value. acs.orgnih.gov

Methodologically, the use of this intermediate involves standard synthetic transformations. The synthesis of molecules incorporating this building block often begins with the deprotection of the Boc group to free the primary amine. This is followed by coupling reactions, such as amide bond formation with a carboxylic acid, to link the thiomorpholine-containing fragment to another part of the target molecule. The synthesis of complex thiomorpholine-containing heterocycles may involve multi-step sequences, including key transformations like the Vilsmeier-Haack-Arnold reaction. nih.gov The structural verification of the resulting products is routinely performed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-(3-thiomorpholin-4-ylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)13-5-4-6-14-7-9-17-10-8-14/h4-10H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZMLMSBIIYLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646132 | |

| Record name | tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454701-66-7 | |

| Record name | tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Boc 3 Thiomorpholinopropylamine and Analogous N Boc Protected Thiomorpholine Derivatives

Strategies for N-Boc Protection of Amine Functionalities

The protection of amines is a crucial step in the synthesis of complex molecules to prevent unwanted side reactions. mychemblog.com The Boc group, in particular, serves to temporarily mask the nucleophilic nature of the amine, allowing for transformations on other parts of the molecule. researchgate.netwikipedia.org

Direct Acylation with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The most common and direct method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. wikipedia.orgjk-sci.combzchemicals.com This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc₂O. jk-sci.combzchemicals.com

The reaction mechanism involves the nucleophilic attack of the amine on a carbonyl group of Boc₂O. total-synthesis.comnumberanalytics.com This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the formation of the N-Boc protected amine (a carbamate) and a tert-butyl carbonate leaving group. commonorganicchemistry.comcommonorganicchemistry.com This leaving group is unstable and subsequently decomposes into carbon dioxide gas and tert-butoxide or tert-butanol. total-synthesis.comcommonorganicchemistry.comcommonorganicchemistry.com The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction. total-synthesis.com

The reaction can proceed with or without a base. commonorganicchemistry.com In the absence of a base, the protonated amine is deprotonated by the tert-butyl carbonate intermediate. commonorganicchemistry.com When a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) is used, it deprotonates the protonated amine after the initial nucleophilic attack. commonorganicchemistry.com

The efficiency and selectivity of the N-Boc protection reaction are significantly influenced by the reaction conditions.

Solvents: A wide range of solvents can be employed for Boc protection, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, methanol, and even water. fishersci.co.ukwordpress.com The choice of solvent can affect reaction rates and, in some cases, selectivity. numberanalytics.com For instance, using aqueous solvents can sometimes help minimize the formation of side products. numberanalytics.com Some protocols have even been developed for solvent-free conditions. jk-sci.com

Bases: While not always strictly necessary, bases are often added to neutralize the proton generated on the amine, driving the reaction to completion. total-synthesis.com Common bases include triethylamine (TEA), pyridine, and 4-dimethylaminopyridine (B28879) (DMAP). numberanalytics.com For sensitive substrates, milder bases like sodium bicarbonate may be preferred to minimize side reactions. numberanalytics.com DMAP is often used as a catalyst, particularly for less reactive or sterically hindered amines. mychemblog.comnumberanalytics.com

Temperature: Most Boc protection reactions are carried out at room temperature. mychemblog.com However, for sluggish reactions, increasing the temperature may be necessary. numberanalytics.com For example, one procedure describes heating the reaction to 55°C overnight. wordpress.com

Alternative Reagents for N-Boc Group Introduction

While Boc₂O is the most common reagent, several alternatives exist for introducing the Boc group. These can be particularly useful in specific synthetic contexts. numberanalytics.comorganic-chemistry.org

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): This is another effective reagent for Boc protection. total-synthesis.comorgsyn.org

tert-Butyl Chloroformate (Boc-Cl): Although effective, this reagent is unstable and often needs to be prepared fresh. total-synthesis.com

tert-Butyl Azidoformate (Boc-N₃): This reagent can also be used but is potentially hazardous. organic-chemistry.orgorgsyn.org

Alkyl Phenyl Carbonates (e.g., t-BuOCO₂Ph): These reagents can be used for the selective protection of primary amines in the presence of secondary amines. jk-sci.combzchemicals.comresearchgate.net

Selective N-Boc Protection in Polyfunctionalized Substrates

In molecules containing multiple amine groups or other nucleophilic functionalities, achieving selective N-Boc protection can be challenging. Several strategies have been developed to address this.

Control of Stoichiometry and Reaction Conditions: Careful control of the amount of Boc₂O and the reaction conditions can sometimes allow for the selective protection of the most reactive amine.

Use of Alternative Reagents: As mentioned earlier, reagents like t-BuOCO₂Ph can offer selectivity for primary amines over secondary amines. jk-sci.combzchemicals.comresearchgate.net

Orthogonal Protection Strategies: In complex syntheses, a combination of different protecting groups with distinct removal conditions (orthogonal protection) is often employed. numberanalytics.comorganic-chemistry.org For example, the Boc group (acid-labile) can be used in conjunction with the Fmoc group (base-labile). organic-chemistry.org

Catalyst-Controlled Selectivity: Certain catalysts can influence the selectivity of the protection reaction. For example, ZnBr₂ has been used to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact. jk-sci.combzchemicals.com Conversely, Montmorillonite K10 clay can selectively cleave aromatic N-Boc groups in the presence of aliphatic N-Boc amines. jk-sci.combzchemicals.com

Construction of the Thiomorpholine (B91149) Heterocyclic Ring System

Thiomorpholine is a six-membered saturated heterocycle containing both sulfur and nitrogen atoms. ambeed.comwikipedia.orgebi.ac.uk Its synthesis can be achieved through various routes, often involving the formation of carbon-sulfur and carbon-nitrogen bonds to close the ring.

Several established methods for the synthesis of the thiomorpholine ring are available:

From Diethanolamine (B148213): This involves converting diethanolamine into an amino-mustard species, which is then cyclized by treatment with sodium sulfide (B99878). nih.govacs.org

From Ethyl Mercaptoacetate (B1236969) and Aziridine (B145994): The reaction of these two starting materials forms thiomorpholin-3-one (B1266464), which can then be reduced to thiomorpholine using a reducing agent like lithium aluminum hydride (LiAlH₄). nih.govacs.org

From 2-Mercaptoethanol and Aziridine: This route leads to the formation of 2-(2-chloroethylthio)ethylamine hydrochloride, which is subsequently cyclized with a base like triethylamine to yield thiomorpholine. nih.govacs.org

From Cysteamine (B1669678) and Vinyl Chloride: A more recent development involves the photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization to produce thiomorpholine. wikipedia.orgnih.govacs.org This method has been adapted for continuous flow synthesis. acs.org

The specific synthesis of N-Boc-3-thiomorpholinopropylamine would involve the attachment of a Boc-protected propylamine (B44156) side chain to the thiomorpholine nitrogen. This could potentially be achieved by reacting a suitable thiomorpholine precursor with a Boc-protected 3-halopropylamine or by N-alkylation of thiomorpholine with a suitable propylamine derivative followed by Boc protection of the primary amine.

Data Tables

Table 1: Common Reagents and Conditions for N-Boc Protection

| Reagent | Base | Solvent(s) | Temperature | Notes |

| Di-tert-butyl dicarbonate (Boc₂O) | TEA, DIEA, Pyridine, DMAP, NaHCO₃ | DCM, THF, Acetonitrile, Methanol, Water | Room Temperature or Elevated | Most common and versatile method. mychemblog.comjk-sci.combzchemicals.comnumberanalytics.comfishersci.co.ukwordpress.com |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Varies | Varies | Varies | Alternative activating agent. total-synthesis.comorgsyn.org |

| tert-Butyl Chloroformate (Boc-Cl) | Varies | Varies | Varies | Unstable, prepared in situ. total-synthesis.com |

| tert-Butyl Phenyl Carbonate (t-BuOCO₂Ph) | Varies | CH₂Cl₂, DMF | Varies | Used for selective protection of primary amines. jk-sci.combzchemicals.comresearchgate.net |

Table 2: Synthetic Routes to the Thiomorpholine Ring

| Starting Material(s) | Key Intermediate(s) | Reagents | Reference |

| Diethanolamine | Amino-mustard species | Sodium sulfide | nih.govacs.org |

| Ethyl Mercaptoacetate, Aziridine | Thiomorpholin-3-one | LiAlH₄ | nih.govacs.org |

| 2-Mercaptoethanol, Aziridine | 2-(2-chloroethylthio)ethylamine hydrochloride | Triethylamine | nih.govacs.org |

| Cysteamine hydrochloride, Vinyl chloride | Half-mustard intermediate | Photocatalyst, Base (e.g., DIPEA) | wikipedia.orgnih.govacs.org |

Cyclization Reactions for Six-Membered Sulfur-Nitrogen Heterocycles

The formation of the six-membered thiomorpholine ring, a saturated heterocycle containing both sulfur and nitrogen, is a critical step in the synthesis of this compound. Several cyclization strategies have been developed to construct this core structure.

One established method involves the reaction of ethyl mercaptoacetate with aziridine to form thiomorpholin-3-one. nih.govacs.org This lactam can then be reduced, for example with lithium aluminum hydride (LiAlH4), to yield the saturated thiomorpholine ring. nih.govacs.org Another classical approach is the cyclization of diethanolamine to an amino-mustard species, which is then treated with a sulfide source like sodium sulfide to close the ring. nih.govacs.org

More contemporary methods, such as continuous flow processes, have been developed for the synthesis of thiomorpholine. These often involve the photochemical thiol-ene reaction of cysteamine hydrochloride with vinyl chloride, which generates a half-mustard intermediate that subsequently undergoes a base-mediated cyclization to afford thiomorpholine. nih.govacs.orgnih.govchemrxiv.orgresearchgate.netfigshare.com

Precursor Design for Thiomorpholine Core Formation

The design of precursor molecules is a key consideration for the efficient synthesis of the thiomorpholine core, particularly when aiming for specific substitution patterns. The choice of starting materials dictates the feasibility and outcome of the cyclization reaction.

For the synthesis of unsubstituted thiomorpholine, readily available and low-cost starting materials like cysteamine hydrochloride and vinyl chloride are utilized in modern continuous flow systems. nih.govacs.orgacs.orgnih.govchemrxiv.orgresearchgate.netfigshare.com In more traditional batch syntheses, precursors such as diethanolamine or ethyl mercaptoacetate and aziridine are employed. nih.govacs.org

When targeting substituted thiomorpholines, the precursor design becomes more intricate. For instance, to introduce a substituent at the 3-position, a potential strategy involves starting with a precursor that already contains a functional group at the corresponding position. While direct synthesis of this compound from a single, pre-designed precursor is not extensively documented, the synthesis of L-thiomorpholine-3-carboxylic acid, a related compound with a C3 substituent, points to the use of cyclized analogs of S-(2-chloroethyl)-L-cysteine. nih.gov This suggests that a precursor containing a protected aminopropyl group attached to a cysteine-like backbone could be a viable, though complex, starting point for cyclization.

Integration of the Propylamine Side Chain

A crucial phase in the synthesis of this compound is the introduction of the propylamine side chain at the 3-position of the thiomorpholine ring. This can be achieved either by building the side chain onto a pre-formed thiomorpholine core or by incorporating the side chain into a precursor prior to cyclization.

Strategies for Carbon Chain Elongation

One hypothetical strategy for constructing the three-carbon side chain on a pre-existing thiomorpholine ring involves the functionalization of thiomorpholin-3-one. A Wittig reaction, a powerful tool for carbon-carbon double bond formation, could potentially be employed. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org This would involve reacting thiomorpholin-3-one with a suitable phosphorus ylide containing a protected amino group or a nitrile functionality. The resulting alkene could then be reduced to a saturated alkyl chain.

Another approach could involve the alkylation of thiomorpholin-3-one at the α-carbon, though this would require careful control of reaction conditions to achieve the desired C-alkylation over N-alkylation.

Alternatively, a precursor such as a 3-cyanomethylthiomorpholine could be synthesized, followed by reduction of the nitrile to the corresponding amine. This would provide a two-carbon extension, which would then require an additional carbon to complete the propylamine chain.

Amination Reactions in Side Chain Assembly

The final step in constructing the side chain is the introduction of the amine group. If a precursor with a suitable functional group (e.g., a halide or a leaving group) at the terminus of the three-carbon chain is used, a direct amination reaction can be performed.

A more versatile approach is reductive amination. rsc.org This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, a precursor such as a thiomorpholine derivative bearing a propanal or propanone group at the 3-position could be reacted with a source of ammonia (B1221849), followed by reduction. Subsequently, the primary amine would be protected with a Boc group.

One-Pot and Tandem Synthetic Protocols

To enhance efficiency and reduce the number of synthetic steps and purification procedures, one-pot or tandem reactions are highly desirable.

Sequential Reductive Amination and N-Boc Protection

A prime example of a tandem protocol relevant to the synthesis of the target molecule is the sequential reductive amination followed by N-Boc protection. In this process, an aldehyde can be reacted with a primary amine to form an imine intermediate, which is then reduced in situ to a secondary amine. This can be immediately followed by the addition of di-tert-butyl dicarbonate ((Boc)2O) to protect the newly formed amine with a Boc group. This one-pot procedure avoids the isolation of the intermediate amine, which can be advantageous.

While a specific one-pot synthesis for this compound is not detailed in the literature, a plausible route could involve the reductive amination of a hypothetical "thiomorpholine-3-propanal" with a protected amine source, or with ammonia followed by in-situ Boc protection.

Multi-Component Reactions Incorporating the N-Boc-Thiomorpholinopropylamine Scaffold

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netnih.gov The this compound scaffold, possessing a secondary amine, is a prime candidate for participation in several named MCRs, most notably the Ugi and Passerini reactions.

In a hypothetical Ugi four-component reaction (Ugi-4CR) , this compound would serve as the amine component. The reaction would involve the condensation of an aldehyde, a carboxylic acid, an isocyanide, and this compound to generate a complex α-acylamino amide product. The thiomorpholine moiety and the Boc-protected amine would be incorporated into the final structure, providing a rapid route to highly functionalized molecules. researchgate.net

Similarly, while the classic Passerini reaction is a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide, variations exist. Although secondary amines are not direct components in the classical Passerini reaction, their involvement in related MCRs suggests the potential for developing novel transformations where the this compound scaffold could be incorporated.

The table below illustrates a potential Ugi reaction:

| Amine Component | Aldehyde | Carboxylic Acid | Isocyanide | Potential Product Structure |

| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | α-(acetyl-((3-(thiomorpholino)propyl)(Boc)amino)) -N-(tert-butyl)benzamide |

Considerations in Stereoselective and Asymmetric Synthesis of Related Analogues

The synthesis of chiral thiomorpholine derivatives is of significant interest due to their prevalence in biologically active molecules. Achieving stereocontrol in the synthesis of analogues related to this compound can be approached through several strategies.

Asymmetric hydrogenation of unsaturated thiomorpholine precursors, known as dehydromorpholines or dehydrothiomorpholines, is a powerful method for introducing chirality. The use of chiral phosphine (B1218219) ligands in conjunction with rhodium or iridium catalysts has proven effective in the asymmetric hydrogenation of related heterocyclic systems, yielding products with high enantioselectivity. rsc.orgnih.gov For instance, the asymmetric hydrogenation of a 2-substituted dehydrothiomorpholine could lead to a chiral 2-substituted thiomorpholine.

Another approach involves the diastereoselective alkylation of a chiral thiomorpholine derivative. By employing a chiral auxiliary on the thiomorpholine ring, the stereochemical outcome of the N-alkylation reaction to introduce the propylamine chain can be controlled. Subsequent removal of the chiral auxiliary would furnish the enantiomerically enriched product.

Furthermore, catalytic asymmetric synthesis using chiral catalysts for reactions such as the Biginelli reaction has been shown to produce chiral dihydropyrimidin-2-thione derivatives, which share structural similarities with thiomorpholine-containing heterocycles. beilstein-journals.org This highlights the potential for developing catalytic asymmetric methods for the direct synthesis of chiral this compound analogues.

The following table summarizes key considerations for stereoselective synthesis:

| Synthetic Strategy | Key Principle | Potential Application to Thiomorpholine Analogs | Reference Example Type |

| Asymmetric Hydrogenation | Use of a chiral catalyst to stereoselectively reduce a C=C bond. | Synthesis of chiral 2- or 3-substituted thiomorpholines from dehydrothiomorpholines. | Rhodium-catalyzed hydrogenation with a chiral phosphine ligand. rsc.orgnih.gov |

| Diastereoselective Alkylation | A chiral auxiliary directs the approach of an electrophile. | N-alkylation of a chiral thiomorpholine derivative to introduce a side chain with controlled stereochemistry. | Alkylation of a thiomorpholine bearing a removable chiral group. |

| Catalytic Asymmetric Synthesis | A chiral catalyst controls the stereochemical outcome of a ring-forming reaction. | Direct synthesis of chiral thiomorpholine-containing heterocycles via multi-component reactions. | Chiral acid-catalyzed Biginelli reaction. beilstein-journals.org |

Chemical Transformations and Reactivity of N Boc 3 Thiomorpholinopropylamine

Deprotection Chemistry of the N-Boc Group

The N-Boc group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. total-synthesis.comorganic-chemistry.org

The deprotection of the N-Boc group is typically achieved through acid-catalyzed hydrolysis. fishersci.co.uk The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.commasterorganicchemistry.com This initial protonation enhances the electrophilicity of the carbonyl carbon.

The key step in the mechanism is the fragmentation of the protonated carbamate. commonorganicchemistry.com This fragmentation leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. masterorganicchemistry.comcommonorganicchemistry.com The evolution of CO2 gas provides a strong thermodynamic driving force for the reaction. total-synthesis.com The liberated amine is typically obtained as its corresponding acid salt. commonorganicchemistry.com

Protonation of the carbamate oxygen. commonorganicchemistry.com

Loss of the tert-butyl cation to form a carbamic acid. commonorganicchemistry.com

Decarboxylation of the carbamic acid to afford the free amine. commonorganicchemistry.com

The rate of this reaction can exhibit a second-order dependence on the acid concentration, suggesting a general acid-catalyzed mechanism. acs.org

Table 1: Common Acidic Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) at room temperature. | fishersci.co.ukmasterorganicchemistry.com |

| Hydrochloric acid (HCl) | In an organic solvent like dioxane, or as an aqueous solution. | fishersci.co.ukmdpi.com |

| Sulfuric acid (H₂SO₄) | Used in some applications, though less common than TFA or HCl. | mdpi.com |

It is worth noting that thermal deprotection of N-Boc groups can also be achieved at high temperatures in the absence of an acid catalyst, offering a potentially milder alternative for certain substrates. nih.gov

In the synthesis of complex molecules, it is often necessary to use multiple protecting groups that can be removed selectively under different conditions. This concept is known as orthogonality. iris-biotech.de The N-Boc group is a cornerstone of many orthogonal protection strategies due to its acid lability, which contrasts with the removal conditions for other common protecting groups. total-synthesis.comorganic-chemistry.org

A widely used orthogonal combination is the Fmoc/tBu pair, where the 9-fluorenylmethoxycarbonyl (Fmoc) group is used for amine protection and is cleaved by a base (e.g., piperidine), while the tert-butyl (tBu) group, often used for protecting carboxyl or hydroxyl groups, is removed with acid, similar to the Boc group. iris-biotech.debiosynth.com

Another common strategy involves the use of the Boc group in conjunction with a benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) group. total-synthesis.commasterorganicchemistry.com The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂ over Pd/C), which does not affect the Boc group. masterorganicchemistry.com Conversely, the Boc group can be removed with acid without cleaving the Cbz group. masterorganicchemistry.com This allows for the selective deprotection of different amine functionalities within the same molecule.

Table 2: Orthogonal Protecting Group Pairs with N-Boc

| Protecting Group 1 | Removal Condition | Protecting Group 2 (Orthogonal to Boc) | Removal Condition | Reference |

|---|---|---|---|---|

| Boc | Acid (e.g., TFA, HCl) | Fmoc | Base (e.g., Piperidine) | total-synthesis.comiris-biotech.de |

| Boc | Acid (e.g., TFA, HCl) | Cbz (Z) | Hydrogenolysis (e.g., H₂, Pd/C) | total-synthesis.commasterorganicchemistry.com |

| Boc | Acid (e.g., TFA, HCl) | Alloc | Transition metal catalysis (e.g., Pd(0)) | total-synthesis.comub.edu |

The ability to employ these orthogonal strategies is crucial in multi-step syntheses, such as peptide synthesis, where precise control over the sequence of deprotection steps is required. biosynth.com

Reactivity of the Thiomorpholine (B91149) Ring System

The thiomorpholine ring is a saturated six-membered heterocycle containing both a nitrogen and a sulfur atom. jchemrev.comwikipedia.org Its reactivity is influenced by the presence of these two heteroatoms.

The nitrogen atom in the thiomorpholine ring is basic and nucleophilic, similar to other secondary amines. It can participate in a variety of reactions, including alkylation, acylation, and arylation. The nucleophilicity of the nitrogen allows for the introduction of various substituents at this position, making it a key site for molecular diversification. jchemrev.com

The thiomorpholine moiety itself can be synthesized through several routes, often involving the cyclization of precursors containing both amine and thiol functionalities. organic-chemistry.orgnih.gov For instance, the reaction of cysteamine (B1669678) with vinyl chloride can lead to the formation of the thiomorpholine ring. acs.org

The sulfur atom in the thiomorpholine ring is in a reduced state and can be readily oxidized. masterorganicchemistry.com Oxidation of the thioether can lead to the corresponding sulfoxide (B87167) and subsequently to the sulfone. masterorganicchemistry.comyoutube.com These transformations can significantly alter the physical and chemical properties of the molecule, including its polarity and hydrogen bonding capacity.

Oxidation to Sulfoxide: Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide.

Oxidation to Sulfone: Stronger oxidizing agents can further oxidize the sulfoxide to a sulfone.

Conversely, the oxidized forms (sulfoxide and sulfone) can potentially be reduced back to the thioether, although this is generally more challenging.

The redox chemistry of the sulfur atom is analogous to the oxidation of thiols to disulfides and their subsequent reduction. youtube.comyoutube.comlibretexts.org This reactivity is important in biological systems, particularly in the context of the amino acid cysteine. masterorganicchemistry.com

Functionalization of the Propylamine (B44156) Side Chain

The propylamine side chain of N-Boc-3-thiomorpholinopropylamine provides another handle for chemical modification. Once the N-Boc group is removed to reveal the primary amine, this functional group can undergo a wide array of transformations.

The primary amine can act as a nucleophile in reactions such as:

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. nih.gov

Conjugate Addition: Addition to α,β-unsaturated carbonyl compounds.

These functionalization strategies are fundamental in synthetic organic chemistry and are widely employed in the construction of complex molecules, including pharmaceuticals and other biologically active compounds. acs.orgrsc.orgnih.gov The ability to modify this side chain, in conjunction with the reactivity of the thiomorpholine ring and the controlled deprotection of the N-Boc group, underscores the synthetic utility of this compound. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Trifluoroacetic acid |

| Hydrochloric acid |

| Dichloromethane |

| Piperidine |

| Benzyl |

| Benzyloxycarbonyl |

| 9-fluorenylmethoxycarbonyl |

| tert-butyl |

| Allyloxycarbonyl |

| Thiomorpholine |

| Cysteamine |

| Vinyl chloride |

| Sulfoxide |

| Sulfone |

| Cysteine |

| Di-tert-butyl dicarbonate (B1257347) |

| Sodium triacetoxyborohydride |

| Triethylamine (B128534) |

| N-Bromosuccinimide |

| Blonanserin |

| Sutezolid |

| Linezolid |

| Diethanolamine (B148213) |

| Ethyl mercaptoacetate (B1236969) |

| Aziridine (B145994) |

| 2-Mercaptoethanol |

| 9-Fluorenone |

| N,N-Diisopropylethylamine |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| Glutathione |

| β-Mercaptoethanol |

Derivatization at the Terminal Amine Post-Deprotection

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. numberanalytics.com The deprotection of this compound is the initial and crucial step for any subsequent functionalization at the terminal amine. This process is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent. The reaction proceeds via the cleavage of the carbamate bond, liberating the free primary amine, carbon dioxide, and isobutylene.

Once deprotected, the resulting 3-thiomorpholinopropylamine possesses a nucleophilic primary amine that can readily undergo a variety of chemical transformations. The most common derivatization reactions include acylation and alkylation, which allow for the introduction of a wide array of functional groups.

Acylation Reactions: The primary amine of deprotected 3-thiomorpholinopropylamine can be acylated using various reagents to form stable amide bonds. These reactions are fundamental in peptide synthesis and for the attachment of payloads in drug conjugates.

| Acylating Agent | Resulting Functional Group | Typical Reaction Conditions |

| Acid Chlorides (R-COCl) | Amide | Base (e.g., triethylamine, pyridine) in an aprotic solvent |

| Acid Anhydrides ((RCO)₂O) | Amide | Base (e.g., triethylamine, DIPEA) in an aprotic solvent |

| Activated Esters (e.g., NHS esters) | Amide | Aprotic solvent (e.g., DMF, DMSO) |

| Carboxylic Acids (R-COOH) | Amide | Coupling agents (e.g., DCC, EDC, HATU) and a base |

Alkylation Reactions: The primary amine can also be alkylated to form secondary or tertiary amines, depending on the reaction conditions and the nature of the alkylating agent. Reductive amination is a common and effective method for achieving mono-alkylation.

| Alkylating Agent/Method | Resulting Functional Group | Typical Reaction Conditions |

| Alkyl Halides (R-X) | Secondary/Tertiary Amine | Base to scavenge HX; potential for over-alkylation |

| Reductive Amination (with Aldehydes/Ketones) | Secondary Amine | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) |

These derivatization strategies at the terminal amine are foundational for utilizing 3-thiomorpholinopropylamine as a building block in more complex molecular architectures.

Role as a Spacer in Molecular Conjugation and Linker Chemistry

A spacer is the part of the linker that provides distance between the two conjugated entities, which can be crucial for several reasons:

Steric Hindrance: The spacer can mitigate steric hindrance between the bulky antibody and the drug molecule, ensuring that both can function optimally.

Solubility: The physicochemical properties of the spacer can influence the solubility of the entire conjugate. The thiomorpholine ring, being a polar heterocycle, can contribute to maintaining aqueous solubility. wuxiapptec.com

The propyl chain of 3-thiomorpholinopropylamine provides a flexible three-carbon separation. Following deprotection, the terminal amine can be acylated with a molecule destined to be conjugated to an antibody, while the thiomorpholine nitrogen or sulfur could, in more advanced designs, be a point of attachment for a payload or another functional moiety. The bifunctional nature of the parent compound, this compound, makes it an attractive starting material for the synthesis of these linker systems.

Advanced Derivatization Strategies for this compound Analogues

Beyond simple derivatization at the terminal amine, more advanced strategies can be employed to create a diverse range of analogues of this compound with tailored properties. These strategies often focus on modifications of the thiomorpholine ring itself.

The thiomorpholine moiety contains two heteroatoms, nitrogen and sulfur, which can be sites for further chemical transformations.

Oxidation of the Sulfur Atom: The sulfur atom in the thiomorpholine ring can be oxidized to a sulfoxide or a sulfone. This transformation can significantly alter the polarity, solubility, and metabolic stability of the molecule.

| Oxidizing Agent | Product |

| Mild Oxidants (e.g., NaIO₄, H₂O₂) | Thiomorpholine S-oxide |

| Strong Oxidants (e.g., m-CPBA, KMnO₄) | Thiomorpholine S,S-dioxide |

These oxidized analogues can have different biological activities and pharmacokinetic properties compared to the parent thiomorpholine. For instance, the introduction of a sulfone group can increase the polarity and potential for hydrogen bonding.

N-Functionalization of the Thiomorpholine Ring: The nitrogen atom of the thiomorpholine ring is a secondary amine and can be a point for further derivatization, although this is less common when the primary application focuses on the propylamino chain. However, in the synthesis of certain analogues, this nitrogen could be alkylated or acylated, leading to a new class of compounds with different structural and electronic properties.

The development of such advanced derivatization strategies expands the chemical space accessible from this compound, enabling the fine-tuning of its properties for specific applications in medicinal chemistry and materials science. The synthesis of novel heterocyclic compounds, including strained and spirocyclic systems, is an active area of research with the potential to yield new bioactive molecules. mdpi.com

Applications of N Boc 3 Thiomorpholinopropylamine As a Building Block in Organic Synthesis

Utilization in the Construction of Complex Organic Molecules

There is no available information on the specific use of N-Boc-3-thiomorpholinopropylamine as a building block in the synthesis of complex organic molecules.

Application in Heterocyclic Compound Synthesis

No specific examples or methodologies were found in the scientific literature detailing the application of this compound in the synthesis of heterocyclic compounds.

Role in Peptide Modification and Bioconjugation Methodologies

The role of this compound in peptide modification and bioconjugation is not documented in the available research.

Precursor for Advanced Molecular Architectures in Chemical Research

There is no information available on the use of this compound as a precursor for creating advanced molecular architectures.

Advanced Characterization and Computational Studies of N Boc 3 Thiomorpholinopropylamine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

The structural characterization of N-Boc-3-thiomorpholinopropylamine and its derivatives relies heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the identity and purity of these compounds.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For a molecule like this compound, one would expect to see characteristic signals for the protons on the thiomorpholine (B91149) ring, the propyl chain, and the large singlet corresponding to the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. For instance, in a related compound, 2-aminoethylthioethyl acetate, characteristic chemical shifts (δ) were observed at 170.3 (C=O), 62.9, 38.4, 29.4, 28.1, and 20.7 ppm in DMSO-d₆. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational frequencies for this compound would include N-H stretching (if present and not fully substituted), C-H stretching from the alkyl portions, and a strong absorption band for the carbonyl (C=O) group of the Boc protecting group, typically found around 1700 cm⁻¹.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound. acs.org For reaction monitoring, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool known for its high selectivity and sensitivity. nih.gov By using modes like Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions can be tracked, allowing for the precise quantification of reactants, intermediates, and products in a complex mixture during a chemical reaction. nih.govtno.nl This is particularly useful for optimizing reaction conditions and understanding reaction kinetics.

Below is a table summarizing the expected spectroscopic data for the structural elucidation of this compound.

| Technique | Observed Feature | Interpretation |

| ¹H NMR | Chemical Shift (δ) & Multiplicity | Identifies proton environments (thiomorpholine ring, propyl chain, Boc group). Coupling patterns reveal neighboring protons. |

| ¹³C NMR | Chemical Shift (δ) | Indicates the number and type of carbon atoms (e.g., carbonyl, alkyl). |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Confirms presence of key functional groups (e.g., C=O stretch of Boc group, N-H stretch, C-S stretch). |

| HRMS (ESI) | m/z value | Provides highly accurate molecular weight for elemental composition confirmation. acs.org |

| LC-MS/MS | MRM Transitions | Used for quantitative analysis and monitoring the progress of reactions involving the compound. nih.gov |

X-ray Crystallographic Analysis of this compound Derivatives

While the specific crystal structure of this compound is not detailed in the available literature, extensive X-ray crystallographic studies on its derivatives provide critical insights into the expected solid-state conformation. Analysis of related thiomorpholine compounds consistently reveals a distinct and predictable geometry for the heterocyclic ring.

Crystal packing is influenced by intermolecular forces. In the case of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone, C—H⋯O and C—H⋯S hydrogen bonds link adjacent molecules to form two-dimensional networks. nih.gov In 4-(4-nitrophenyl)thiomorpholine, the packing is dominated by C–H···O weak hydrogen bonds and face-to-face aromatic stacking, leading to the formation of centrosymmetric dimers. mdpi.comresearchgate.net

The table below presents crystallographic data from a representative thiomorpholine derivative, illustrating the type of detailed structural information obtained from X-ray analysis.

| Parameter | Value for 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone nih.gov | Value for 4-(4-Nitrophenyl)thiomorpholine mdpi.com |

| Chemical Formula | C₇H₁₃NOS₂ | C₁₀H₁₂N₂O₂S |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 15.0461 (15) | 13.3525 (5) |

| b (Å) | 6.1525 (6) | 10.3755 (4) |

| c (Å) | 10.4751 (10) | 7.4464 (3) |

| β (°) ** | 107.581 (6) | 96.325 (2) |

| Volume (ų) ** | 924.40 (16) | 1025.34 (7) |

| Z | 4 | 4 |

| Ring Conformation | Chair | Chair |

Computational Chemistry Approaches

Computational chemistry serves as a powerful predictive and investigative tool that complements experimental findings. For this compound and its derivatives, methods like Density Functional Theory (DFT) and molecular modeling are used to explore reaction mechanisms, conformational landscapes, and electronic properties that dictate reactivity.

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the mechanisms of chemical reactions. mdpi.com By calculating the energies of reactants, transition states, and products, DFT can map out the entire reaction pathway. nih.gov This allows researchers to distinguish between different possible mechanisms, such as stepwise or concerted pathways. mdpi.com

For reactions involving thiomorpholine derivatives, DFT can be used to:

Identify Intermediates and Transition States: DFT calculations can model the geometry and energy of transient species that are difficult to observe experimentally.

Clarify Reaction Pathways: In complex reactions, multiple outcomes may be possible. DFT has been used to study cycloaddition reactions, successfully explaining the observed regioselectivity and chemoselectivity by comparing the energy barriers of competing pathways. mdpi.com For example, DFT calculations have shown that a radical-mediated pathway can be significantly lower in energy than a concerted one for certain cycloadditions. mdpi.com

Understand Catalyst-Substrate Interactions: When a catalyst is involved, DFT can model how the catalyst chelates or interacts with the reactants, influencing the reaction's course and efficiency. mdpi.com

Molecular modeling techniques are essential for understanding the three-dimensional structure and dynamics of molecules in a non-crystalline state. Conformational analysis of this compound would focus on the preferred shapes of the thiomorpholine ring and the orientation of the flexible N-propylamine side chain.

| Parameter | Method | 4-(4-nitrophenyl)thiomorpholine mdpi.comresearchgate.net |

| Thiomorpholine Ring Conformation | X-ray Crystallography | Chair |

| Thiomorpholine Ring Conformation | DFT Calculation | Chair |

| Substituent Position (4-nitrophenyl) | X-ray Crystallography | Quasi-axial |

| C2–S1–C6 Bond Angle (°) | X-ray Crystallography | ~99.5° (Derived) |

Beyond mechanistic investigation, quantum chemical calculations are increasingly used for the ab initio prediction of chemical reactivity and selectivity. nih.gov By analyzing the electronic structure of a molecule like this compound, these methods can predict where a reaction is most likely to occur.

Key applications include:

Mapping Electrostatic Potential: Calculating the molecular electrostatic potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites susceptible to attack.

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the feasibility and regioselectivity of reactions like cycloadditions.

Reaction Path Prediction: Advanced computational methods have been developed that can automatically search for and map out feasible reaction paths. nih.gov By combining an exhaustive search for elementary reaction steps with kinetic analysis, these tools can narrow down possibilities and even predict the necessary reactants to synthesize a target molecule, representing a powerful approach for discovering new reactions. nih.gov

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of N-Boc-3-thiomorpholinopropylamine and its analogues is an area ripe for innovation, with a strong emphasis on developing greener and more efficient chemical processes. Traditional methods for creating substituted thiomorpholines often involve multi-step sequences that may use hazardous reagents and generate significant waste. chemicalbook.com Future research is geared towards overcoming these limitations.

Furthermore, the principles of atom economy are being applied to devise more direct synthetic pathways. This includes exploring catalytic methods that avoid the use of stoichiometric and often toxic reagents. researchgate.net For the "Boc" protection step, which is crucial for the compound's utility as a building block, research continues into milder and more selective protection and deprotection methods to enhance compatibility with a wider range of functional groups. fishersci.co.ukresearchgate.net

| Synthetic Strategy | Key Features | Sustainability Aspect |

| Deep Eutectic Solvents | Biodegradable, low toxicity media | Reduced environmental impact |

| One-Pot Annulation | Single step, high yield | Reduced solvent waste, energy efficiency |

| Catalytic Methods | Use of sub-stoichiometric reagents | Minimized use of toxic reagents |

| Optimized Boc Protection | Mild and selective conditions | Improved compatibility and efficiency |

Exploration of Novel Reactivity Patterns for the Thiomorpholine (B91149) Moiety

The thiomorpholine ring within this compound is a hub of chemical reactivity, offering multiple sites for modification. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which not only alters the polarity and biological activity of the resulting molecule but can also be a key step in certain synthetic transformations. rsc.org The nitrogen atom, after deprotection of the Boc group, provides a nucleophilic center for a variety of coupling reactions.

Future research is focused on uncovering new ways to functionalize the thiomorpholine ring. This includes the development of novel catalysts and reagents that can selectively target specific positions on the ring, allowing for the introduction of a wider range of substituents. For example, the use of SnAP (Silicon Amine Protocol) reagents presents an alternative to traditional cross-coupling methods for creating substituted thiomorpholines from aldehydes. nitw.ac.in

Moreover, the interplay between the thiomorpholine ring and the propylamine (B44156) side chain is an area of interest. The flexibility of the propyl linker can influence the conformational properties of the thiomorpholine ring, which in turn can affect its reactivity and how it interacts with biological targets or other molecules in a material's structure. Understanding these intramolecular interactions is key to designing new molecules with specific three-dimensional shapes and properties.

Integration into Automated Synthesis and Flow Chemistry Platforms

The structure of this compound makes it an ideal candidate for use in automated synthesis and flow chemistry platforms. The Boc-protected amine allows for its attachment to a solid support, a key requirement for solid-phase synthesis (SPS). nih.gov This enables the rapid and automated construction of libraries of compounds for drug discovery and other applications. The deprotection of the Boc group can be achieved under acidic conditions, which is compatible with many SPS protocols. fishersci.co.uksigmaaldrich.com

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis and manipulation of this compound and its derivatives. youtube.com These benefits include enhanced safety, better temperature and pressure control, and the ability to telescope reaction steps, thereby improving efficiency. chemicalbook.com For example, a continuous flow process for the synthesis of the parent thiomorpholine has been developed, highlighting the potential for applying this technology to its derivatives. sigmaaldrich.comnih.govresearchgate.net

Future work will likely focus on developing robust and scalable flow chemistry protocols for the synthesis of this compound itself and for its subsequent use in the automated synthesis of more complex molecules. This could involve the use of immobilized reagents and catalysts within the flow reactor to further streamline the process and facilitate purification. youtube.com

| Technology | Application for this compound | Advantages |

| Solid-Phase Synthesis | Building block for library synthesis | Automation, high throughput |

| Flow Chemistry | Synthesis and subsequent reactions | Enhanced safety, efficiency, and scalability |

| Immobilized Reagents | Use in flow reactors | Simplified purification, catalyst recycling |

Design and Synthesis of Advanced Analogues for Materials Science Research

A significant area of emerging research is the use of thiomorpholine derivatives in the creation of novel polymers. For instance, polymers containing thiomorpholine oxide units have been shown to exhibit stimuli-responsive behavior, such as changes in solubility in response to temperature and pH. fishersci.co.uk These "smart" polymers have potential applications in areas like drug delivery and sensor technology. This compound, after deprotection, provides a reactive handle to incorporate the thiomorpholine unit into a polymer backbone or as a pendant group.

Future research will likely explore the synthesis of a wider range of thiomorpholine-containing polymers and materials. This could include the development of conductive polymers where the sulfur atom plays a role in charge transport, or the creation of novel porous materials for applications in catalysis or gas storage. The ability to precisely control the structure of these materials at the molecular level, using building blocks like this compound, will be crucial for tailoring their properties for specific applications. The development of new polymeric building blocks with tailored functionalities is a key area of focus in materials science. klinger-lab.de

| Material Type | Potential Role of Thiomorpholine Moiety | Example Application |

| Stimuli-Responsive Polymers | pH and temperature sensitivity | Drug delivery, sensors |

| Conductive Polymers | Charge transport via sulfur atom | Organic electronics |

| Porous Materials | Structural component | Catalysis, gas storage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.